molecular formula C8H10BrNO3S B1277068 5-bromo-2-methoxy-N-methylbenzenesulfonamide CAS No. 871269-17-9

5-bromo-2-methoxy-N-methylbenzenesulfonamide

Cat. No. B1277068
M. Wt: 280.14 g/mol
InChI Key: KZNYMPXBNITLOQ-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This particular compound has a bromine atom and a methoxy group attached to the benzene ring, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of a suitable amine with a sulfonyl chloride. In the case of 5-bromo-2-methoxy-N-methylbenzenesulfonamide, a similar approach could be used, starting with a 2-methoxybenzenesulfonamide and introducing the bromine and methyl groups at the appropriate positions. For example, paper describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides. Although the exact synthesis of 5-bromo-2-methoxy-N-methylbenzenesulfonamide is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as mentioned in paper . These techniques allow for the determination of the functional groups present and the overall molecular conformation. The presence of a bromine atom in the compound would be expected to influence the electron density of the aromatic ring and could be observed in the chemical shifts in NMR spectroscopy.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to the presence of the reactive sulfonamide group and the substituents on the aromatic ring. For instance, the bromine atom in 5-bromo-2-methoxy-N-methylbenzenesulfonamide could potentially be involved in substitution reactions, as seen in paper , where N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene is described. Additionally, the methoxy group could influence the reactivity of the compound towards electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxy-N-methylbenzenesulfonamide would be influenced by its molecular structure. The presence of the bromine atom would likely increase the molecular weight and density compared to unsubstituted sulfonamides. The compound's solubility in various solvents could be affected by the methoxy and sulfonamide groups, as these could engage in hydrogen bonding and dipole-dipole interactions. Paper discusses the synthesis and structure of a related compound, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, which crystallizes from toluene, indicating potential solubility characteristics for bromo-methoxy substituted sulfonamides.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

5-bromo-2-methoxy-N-methylbenzenesulfonamide derivatives have been synthesized and characterized for potential applications in photodynamic therapy, a treatment method for cancer. These derivatives exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

Certain derivatives of 5-bromo-2-methoxy-N-methylbenzenesulfonamide have shown potential anticancer properties. A novel compound synthesized through the aminohalogenation reaction exhibited structural features that may contribute to anticancer activities (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, including those with structural similarities to 5-bromo-2-methoxy-N-methylbenzenesulfonamide, have been studied for their role in preventing human HIV-1 infection. These compounds can function as small molecular antagonists in targeting preparations for HIV-1 prevention (Cheng De-ju, 2015).

Anticholinesterase and Antioxidant Activities

Derivatives of 5-bromo-2-methoxy-N-methylbenzenesulfonamide have been evaluated for their inhibitory effect against acetylcholinesterase and butyrylcholinesterase activities, as well as their antioxidant effect. These compounds have potential applications in treating neurodegenerative diseases (Mphahlele, Gildenhuys, & Zamisa, 2021).

Fluorophore for Zn(II) Detection

The compound has been utilized in the synthesis of analogues for Zinquin ester, a specific fluorophore for Zn(II). These analogues exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II), indicating potential applications in zinc detection (Kimber, Geue, Lincoln, Ward, & Tiekink, 2003).

Heavy Metal Sensors

Derivatives of 5-bromo-2-methoxy-N-methylbenzenesulfonamide have been synthesized and characterized for applications as heavy metal sensors. Studies on these molecules show promise for selective and sensitive detection of heavy metals in environmental and healthcare fields (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

properties

IUPAC Name

5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNYMPXBNITLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429167
Record name 5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-methylbenzenesulfonamide

CAS RN

871269-17-9
Record name 5-Bromo-2-methoxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871269-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-methoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred ice cold mixture of methylamine hydrochloride (231.1 mg, 3.5 mmol), triethylamine (1.26 mL, 8.755 mmol) in DCM was added a solution of 5-bromo-2-methoxybenzene-1-sulfonyl chloride (500 mg, 1.751 mmol) in DCM at 0° C. This was stirred at RT for three hours. This mixture was then poured on to ice cold water and extracted with DCM, dried over sodium sulfate and concentrated to get 400 mg (81.63% yield) of titled compound.
[Compound]
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500 mg
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Yield
81.63%

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